4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-6-26(7-2)31(28,29)19-10-8-18(9-11-19)22(27)25-23-24-20(14-30-23)21-16(4)12-15(3)13-17(21)5/h8-14H,6-7H2,1-5H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYHZYATXPVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylsulfamoyl group and the thiazolyl group. Common reagents used in these reactions include thionyl chloride, diethylamine, and various thiazole derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The table below summarizes key analogs and their distinguishing features:
Electronic and Steric Effects
- The diethylsulfamoyl group balances moderate electron-withdrawing effects and lipophilicity.
- Fluorophenyl Analog : Fluorine’s electronegativity may enhance binding via polar interactions, though reduced steric bulk compared to mesityl could lower selectivity.
- Nitrophenyl Analog : The nitro group’s strong electron-withdrawing nature may stabilize charge-transfer complexes in biological targets, though it increases molecular weight and metabolic instability.
Stability Profiles
- Diethylsulfamoyl Group : Offers hydrolytic stability compared to morpholine-sulfonyl () due to reduced ring strain .
- Mesityl Substitution : The bulky trimethylphenyl group may protect the thiazole ring from oxidative degradation but could limit solubility in aqueous media .
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl Variations : Diethylsulfamoyl (target) vs. morpholine-sulfonyl () vs. azepane-sulfonyl () — larger rings (azepane) increase conformational flexibility but may reduce target binding efficiency .
- Thiazole Substituents : Mesityl (target) vs. nitrophenyl () vs. chloromethyl () — electron-withdrawing groups (nitro, chloro) enhance reactivity, while hydrophobic groups (mesityl) improve membrane permeability .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data to provide a comprehensive overview.
Structure and Composition
- Molecular Formula : C22H26N4O3S2
- IUPAC Name : 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- CAS Number : 918870-76-5
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study focused on various thiazole derivatives, including those similar to the compound , demonstrated potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Insecticidal Activity
Insecticidal properties have also been investigated. A series of compounds with similar structures were tested against the cotton leafworm (Spodoptera littoralis). The results showed that certain sulfonamides exhibited LC50 values ranging from 49.04 to 94.90 ppm, indicating effective toxicity . This suggests potential applications in agricultural pest control.
The biological activity of the compound is believed to be linked to its ability to inhibit specific enzymatic pathways essential for microbial growth and insect survival. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting DNA synthesis and cell division .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, compounds structurally related to 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide were assessed for their antimicrobial properties. The study utilized disk diffusion methods against various pathogens:
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 20 | S. aureus |
| Target Compound | 18 | Pseudomonas aeruginosa |
The target compound showed promising results with a significant zone of inhibition against multiple pathogens .
Study 2: Insecticidal Activity Assessment
An investigation into the insecticidal efficacy of similar thiazole derivatives revealed the following LC50 values:
| Compound | LC50 (ppm) | Toxicity Index (%) |
|---|---|---|
| Compound X | 49.04 | 100 |
| Compound Y | 62.66 | 78.26 |
| Target Compound | 78.62 | 62.38 |
These findings highlight the potential use of the compound in pest management strategies .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : The synthesis involves sequential coupling of the thiazole and sulfonamide moieties. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance solubility of intermediates .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Triethylamine or pyridine may be used to neutralize HCl generated during sulfonamide formation .
- Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or DCM | Improves intermediate solubility |
| Temperature | 60–80°C | Minimizes side reactions |
| Catalyst | Triethylamine | Neutralizes acid byproducts |
Q. How can researchers characterize the structural features of this compound to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent patterns (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm) .
- X-ray crystallography : Resolves steric effects from the 2,4,6-trimethylphenyl group and confirms thiazole ring geometry. SHELX programs are recommended for refinement .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 428.5) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Functional group substitution : Modify the diethylsulfamoyl group to assess its role in bioactivity. For example, replace with cyclopropylsulfonamide to study steric effects .
- Thiazole ring modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the thiazole to evaluate electronic effects on binding .
- In vitro assays : Pair structural changes with enzyme inhibition assays (e.g., bacterial MurA for antimicrobial studies) to correlate modifications with activity .
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-thiazole hybrids?
- Methodological Answer :
- Standardize assay conditions : Variations in bacterial strains (e.g., E. coli vs. S. aureus) or culture media can lead to conflicting MIC values. Use CLSI guidelines for reproducibility .
- Control for solubility : Poor aqueous solubility may artificially reduce observed activity. Include DMSO controls (<1% v/v) to validate results .
- Cross-validate with computational models : Molecular docking (e.g., AutoDock Vina) can predict binding affinities and explain discrepancies between experimental and theoretical data .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (e.g., calculated XLogP3 ~3.5), blood-brain barrier permeability, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Simulate interactions with serum albumin to predict plasma protein binding and half-life .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic studies .
Data Contradiction Analysis
Q. How should researchers address variability in reported reaction yields for similar sulfonamide-thiazole compounds?
- Methodological Answer :
- Purification protocols : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization to improve yield reproducibility .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-alkylated sulfonamides) and adjust stoichiometry .
- Replicate under inert atmospheres : Oxygen-sensitive intermediates (e.g., thiazole rings) may degrade; use nitrogen/argon to stabilize reactions .
Tables for Key Findings
Table 2 : Structural Features Influencing Reactivity
| Feature | Impact on Reactivity | Example Modification |
|---|---|---|
| Diethylsulfamoyl group | Enhances electrophilicity | Replace with methylsulfonamide |
| 2,4,6-Trimethylphenyl | Increases steric hindrance | Substitute with fluorophenyl |
| Thiazole nitrogen | Participates in H-bonding | Introduce electron-deficient substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
